

Chemical and physical properties of 1-Phenylazetidin-3-ol

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Compound of Interest

Compound Name: 1-Phenylazetidin-3-ol

Cat. No.: B1322399

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1-Phenylazetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylazetidin-3-ol is a heterocyclic organic compound belonging to the azetidine class, a group of saturated four-membered nitrogen-containing rings. While the azetidine scaffold is of significant interest in medicinal chemistry due to its unique structural and physicochemical properties, specific data for **1-Phenylazetidin-3-ol** is not extensively available in public literature. This guide provides a comprehensive overview of its known chemical and physical properties, inferred characteristics based on related compounds, a generalized synthetic approach, and an exploration of the potential biological significance of the N-aryl-azetidin-3-ol scaffold. The lack of extensive public data on this specific molecule suggests it as an area ripe for further scientific investigation.

Chemical and Physical Properties

Quantitative experimental data for **1-Phenylazetidin-3-ol** is scarce in publicly accessible scientific literature. The following table summarizes the available and inferred properties.

Property	Value	Source/Comment
Molecular Formula	C ₉ H ₁₁ NO	[1]
Molecular Weight	149.19 g/mol	[1]
CAS Number	857280-53-6	[1]
Appearance	Inferred to be a solid at room temperature.	Based on related azetidinol compounds.
Melting Point	Not reported.	
Boiling Point	Not reported.	
Solubility	Inferred to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.	Based on general properties of similar organic compounds.
Storage Temperature	Room temperature.	[2]

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **1-Phenylazetidin-3-ol** are not readily available in published literature. However, based on the chemical structure, the expected spectral characteristics would be:

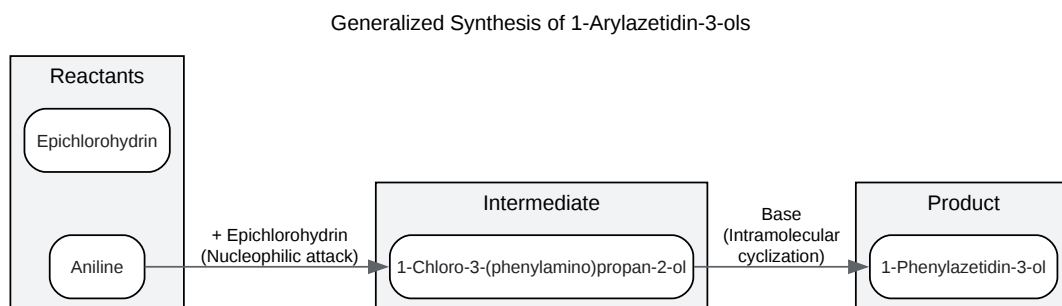
- ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine proton at the 3-position of the azetidine ring adjacent to the hydroxyl group, and methylene protons of the azetidine ring.
- ¹³C NMR: Resonances for the carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the two methylene carbons of the azetidine ring.
- IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C-N stretching of the amine, and C=C stretching of the aromatic ring.

- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (149.19), along with characteristic fragmentation patterns.

Experimental Protocols: A Generalized Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **1-Phenylazetidin-3-ol** is not widely published, a general and common method for the synthesis of N-aryl-azetidin-3-ols involves the reaction of an N-arylamine with an epihalohydrin, followed by intramolecular cyclization. A plausible synthetic route is outlined below.

Reaction Scheme:



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Caption: Generalized synthetic pathway for **1-Phenylazetidin-3-ol**.

Step 1: Synthesis of 1-chloro-3-(phenylamino)propan-2-ol

- To a solution of aniline (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol) at room temperature, add epichlorohydrin (1.0-1.2 eq) dropwise.

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the solvent may be removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Step 2: Intramolecular Cyclization to **1-Phenylazetidin-3-ol**

- Dissolve the crude 1-chloro-3-(phenylamino)propan-2-ol in a suitable solvent (e.g., ethanol, isopropanol).
- Add a base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 eq), to the solution.
- Heat the reaction mixture to reflux for several hours.
- Monitor the cyclization by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
- The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield **1-Phenylazetidin-3-ol**.

Biological Activity and Drug Development Potential

There is no specific biological activity reported for **1-Phenylazetidin-3-ol** in the scientific literature. However, the azetidine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.

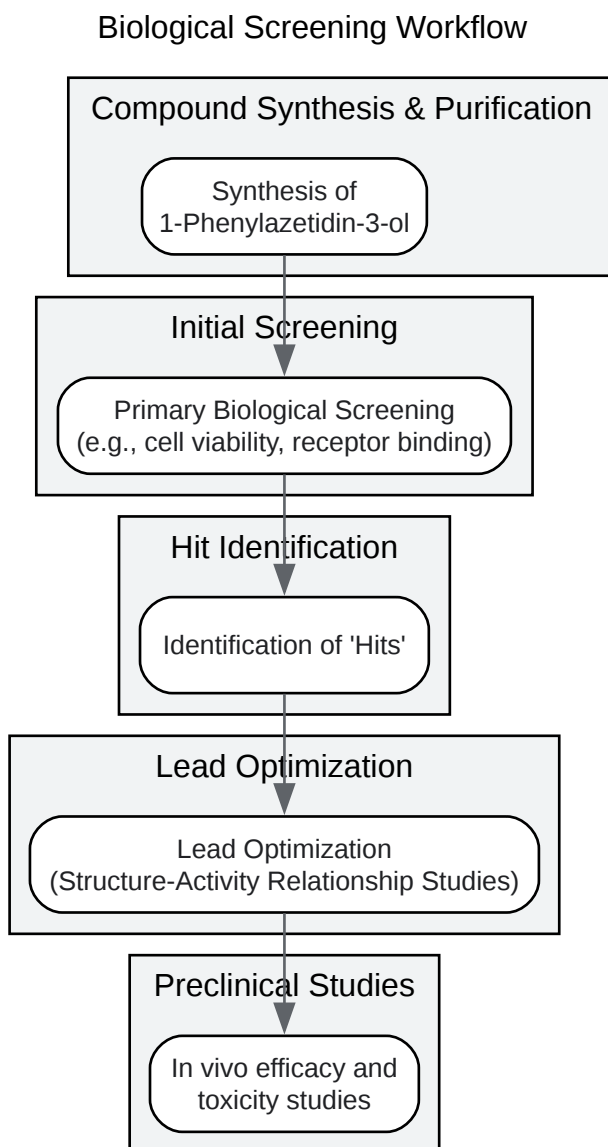
Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as:

- Antimicrobial agents^[3]
- Anticancer agents

- Anti-inflammatory agents[3]
- Central nervous system (CNS) agents

The 3-hydroxyazetidine moiety, in particular, can serve as a key building block for more complex molecules, offering a site for further functionalization. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets. The phenyl group provides a lipophilic region and can engage in aromatic interactions.

The logical workflow for investigating the biological potential of a novel compound like **1-Phenylazetidin-3-ol** would involve a series of screening assays.



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Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

1-Phenylazetidin-3-ol represents a simple yet potentially valuable N-aryl-azetidin-3-ol derivative. While specific, publicly available data on its properties and synthesis are limited, its

structural features suggest it could be a useful building block in medicinal chemistry and drug discovery. The general synthetic routes for this class of compounds are established. The lack of detailed characterization and biological evaluation of **1-Phenylazetidin-3-ol** highlights an opportunity for further research to explore its potential applications.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-phenylazetidin-3-ol | 857280-53-6 [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
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